1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol
Description
1-(Oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol is a substituted imidazole derivative featuring:
- Thiol group (-SH) at position 2, which confers acidity (pKa ~8–10) and redox activity.
- Oxolane (tetrahydrofuran) methyl group at N1, introducing chirality and influencing solubility and hydrogen-bonding capacity.
This compound is hypothesized to exhibit applications in coordination chemistry, catalysis, and medicinal chemistry due to its structural versatility .
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c24-20-21-18(15-8-3-1-4-9-15)19(16-10-5-2-6-11-16)22(20)14-17-12-7-13-23-17/h1-6,8-11,17H,7,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBXCXAEHYUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol typically involves the reaction of oxolan-2-ylmethyl halides with 4,5-diphenylimidazole-2-thiol in the presence of a base. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol.
Substitution: The oxolan-2-ylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that imidazole derivatives, including 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The imidazole ring is known to interact with biological targets like enzymes and receptors involved in cancer progression .
Antimicrobial Properties
Imidazole derivatives have also been investigated for their antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Materials Science
Fluorescent Materials
The unique structural features of this compound allow it to be used in the development of fluorescent materials. Studies have reported that derivatives of imidazole can be synthesized to create organic fluorophores with tunable properties. These materials are useful in applications ranging from bioimaging to sensor technologies .
Polymer Composites
In materials science, the incorporation of imidazole derivatives into polymer matrices has been explored. These composites exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications. The thiol group in the compound can facilitate cross-linking reactions, leading to improved material performance .
Analytical Chemistry
Chemical Sensors
The compound's ability to interact with ions and small molecules makes it an excellent candidate for developing chemical sensors. Research indicates that imidazole derivatives can be designed to selectively bind certain analytes, providing a basis for sensitive detection methods. For instance, sensors based on this compound have been developed for detecting heavy metals and other pollutants in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and analogous imidazoles:
Key Observations :
- The thiol group at position 2 contrasts with sulfur-free derivatives (e.g., phenyl or nitrophenyl substituents), enabling disulfide bond formation or metal coordination .
- 4,5-Diphenyl groups are shared with compounds in , and 14, suggesting shared π-stacking or hydrophobic interactions in crystal packing .
Physicochemical and Functional Properties
Hydrogen Bonding and Crystal Packing
- The thiol group in the target compound can participate in S–H⋯N/O interactions , as observed in , where O–H⋯N bonds stabilize crystal structures .
- Oxolane oxygen may act as a hydrogen-bond acceptor, akin to methoxy groups in , which form C–H⋯O interactions .
- Diphenyl groups promote π-stacking, similar to triazole derivatives in , influencing melting points and solubility .
Electronic and Steric Effects
- Electron-withdrawing thiol vs. electron-donating groups (e.g., methoxy in ) alter imidazole’s electronic environment, affecting reactivity in metal coordination or catalysis .
- Steric hindrance from 4,5-diphenyl and oxolane groups may reduce nucleophilic substitution rates compared to less bulky analogs .
Biological Activity
The compound 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This compound's unique structure, featuring both an oxolane (tetrahydrofuran) moiety and a diphenyl imidazole core, suggests potential applications in various therapeutic areas, including antimicrobial and antiviral research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of sulfur in the thiol group, which is known to play a critical role in biological activity.
Biological Activity Overview
Imidazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Inhibitory effects on viral replication.
- Anti-inflammatory : Potential to reduce inflammation and pain.
- Cytotoxic : Activity against cancer cell lines.
Antimicrobial Activity
A recent study evaluated the antibacterial properties of several imidazole derivatives, including those structurally similar to this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Staphylococcus aureus | 4 μg/mL |
| 6c | Enterococcus faecalis | 16 μg/mL |
These results suggest that modifications to the imidazole ring can enhance antibacterial potency, indicating a promising avenue for further research on this compound's efficacy against resistant strains .
Antiviral Activity
In the context of antiviral research, imidazole derivatives have been explored for their ability to inhibit viral enzymes. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2 by targeting the 3CLpro enzyme. A study reported that certain diphenyl imidazole derivatives demonstrated significant enzyme inhibition:
| Compound | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 89.96 | 7.7 |
| Compound B | 84.0 | 12.6 |
These findings underscore the potential of imidazole-based compounds in developing antiviral therapies .
Case Studies
Several case studies have highlighted the biological activity of imidazole derivatives:
- Study on Anti-inflammatory Effects : A series of diphenyl imidazole derivatives were synthesized and tested for anti-inflammatory effects in animal models. The results indicated that certain compounds significantly reduced inflammation markers compared to control groups .
- Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that specific imidazole derivatives exhibited cytotoxic effects, leading to cell death in various cancer types. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the binding affinity of certain imidazole derivatives with target proteins correlates with their biological activity. For instance, docking studies showed high binding affinity with COX enzymes, suggesting potential anti-inflammatory mechanisms .
Q & A
Q. Optimization strategies :
- Catalyst screening : Acetic acid (as in ) or ionic liquids may enhance cyclization efficiency.
- Reaction time : Extended reflux (e.g., 36 hours in ) improves yield but risks decomposition; monitor via TLC.
- Purification : Silica gel column chromatography (hexane/EtOAc gradient) resolves regioisomers .
Q. Table 1. Synthetic Conditions from Comparable Studies
| Reactants | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzil, o-toluidine, salicylaldehyde | Acetic acid | 36 | 72 | |
| Benzil, aryl aldehydes | NH₄OAc | 24 | 65–85 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Key techniques :
- X-ray crystallography : Resolves stereochemistry and confirms the oxolanylmethyl substituent’s spatial orientation (e.g., mean C–C bond length precision: 0.002 Å in ) .
- NMR :
- ¹H NMR : Thiol proton (δ 3.5–4.0 ppm, broad), oxolane protons (δ 1.8–2.2 ppm for CH₂), and phenyl groups (δ 7.2–7.6 ppm) .
- ¹³C NMR : Imidazole C2 (thiol-bearing carbon) at δ 160–170 ppm.
- FT-IR : S–H stretch (~2550 cm⁻¹), C=S (1250–1050 cm⁻¹) .
Q. Table 2. Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.4–7.6 (m, 10H, Ph), δ 4.1 (s, 2H, CH₂) | |
| X-ray | Dihedral angle: 85° (imidazole-oxolane) |
Advanced: How does the thiol group at position 2 influence reactivity, and what protection strategies are viable during functionalization?
The thiol group’s nucleophilicity enables metal coordination (e.g., Au, Pt) and disulfide bond formation. Protection strategies :
- Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) to form stable thioethers.
- Oxidation to disulfide : H₂O₂ treatment allows reversible protection .
Methodological note : Monitor protection efficiency via ¹H NMR (disappearance of S–H signal) and LC-MS.
Advanced: How can computational modeling predict biological activity or optimize synthetic routes?
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., xanthine oxidase in ). highlights docking poses (e.g., 9c binding to active sites via π-π stacking) .
- Retrosynthesis tools : AI-driven platforms (e.g., Synthia) propose routes based on existing imidazole syntheses .
Advanced: How do substituent variations (e.g., oxolanylmethyl vs. benzyl) affect physicochemical and biological properties?
Q. Structure-activity relationship (SAR) insights :
- Oxolanylmethyl group : Enhances solubility (logP reduction by ~0.5 vs. benzyl) and bioavailability.
- Phenyl substituents : Electron-withdrawing groups (e.g., NO₂) at para positions increase electrophilicity at C2 .
Experimental design : Synthesize analogs (e.g., replacing oxolane with morpholine) and compare via HPLC logP assays and enzyme inhibition studies.
Advanced: What methodologies are used to assess biological activity, such as enzyme inhibition?
- Xanthine oxidase assay : Monitor uric acid production at 295 nm (similar to ’s imidazole derivatives) .
- Antifungal testing : Broth microdilution (MIC determination) against Candida spp., referencing ’s protocols .
Advanced: How can researchers resolve contradictions in synthetic yield data across studies?
Case example : reports 72% yield with 36-hour reflux, while achieves 85% in 24 hours. Resolution strategies :
- DOE (Design of Experiments) : Vary catalyst (NH₄OAc vs. AcOH), temperature, and solvent polarity systematically.
- Kinetic studies : Use in situ IR to identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
